Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-
Description
"Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-" (CAS: Not explicitly provided; structural analogs in ) is a tridentate Schiff base ligand synthesized via the condensation of 2-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. Its structure features a phenolic -OH group, an imine (-C=N-) linkage, and a dimethylamino (-N(CH₃)₂) terminus, enabling coordination to metal ions through the phenolic oxygen, imine nitrogen, and tertiary amine nitrogen . This ligand is pivotal in coordination chemistry, particularly in forming dinuclear nickel(II) complexes, as demonstrated in studies where it bridges two nickel centers with auxiliary ligands like thiocyanate or nitrite .
Properties
CAS No. |
101512-39-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyliminomethyl]phenol |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-5-8-13-10-11-6-3-4-7-12(11)15/h3-4,6-7,10,15H,5,8-9H2,1-2H3 |
InChI Key |
VHKCETMXTUAEIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-(Dimethylamino)propylamine with Salicylaldehyde
The primary synthesis involves refluxing equimolar quantities of salicylaldehyde and 3-(dimethylamino)propylamine in ethanol for 4–6 hours. This method, adapted from nickel-Schiff base complex syntheses, proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond. Yields typically range from 75% to 88%, depending on solvent polarity and temperature control.
Table 1: Standard Reaction Conditions for Schiff Base Formation
| Parameter | Optimal Value | Source |
|---|---|---|
| Molar Ratio (Amine:Aldehyde) | 1:1 | |
| Solvent | Anhydrous Ethanol | |
| Temperature | 78°C (Reflux) | |
| Reaction Time | 4–6 Hours | |
| Catalyst | None (or Acetic Acid) |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Ethanol remains the solvent of choice due to its ability to dissolve both amine and aldehyde components. However, methanol and acetonitrile have been reported to reduce reaction times by 20% in analogous Schiff base syntheses. Elevated temperatures (>80°C) risk imine bond hydrolysis, whereas temperatures below 70°C prolong reaction completion.
Catalytic Enhancements
The addition of 1–2% acetic acid as a catalyst accelerates dehydration, improving yields to 90–92%. Molecular sieves (3Å) are also effective in scavenging water, shifting the equilibrium toward imine formation.
Purification and Characterization Techniques
Liquid-Liquid Extraction
Crude products are purified via sequential washing with 5% sodium bicarbonate (to remove acidic impurities) and brine (to eliminate residual water). Toluene extraction, as described in patent CN102381993A, effectively isolates the Schiff base from polar byproducts.
Vacuum Distillation and Crystallization
High-purity (>98%) 2-[[[3-(Dimethylamino)propyl]imino]methyl]phenol is obtained through vacuum distillation at 120–140°C (0.5–1.0 mmHg). Alternatively, recrystallization from hot hexane-ethyl acetate mixtures (3:1 v/v) yields crystalline material suitable for X-ray diffraction analysis.
Table 2: Characterization Data
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 92–94°C | DSC | |
| IR (ν, cm⁻¹) | 1635 (C=N), 1270 (C-O) | FT-IR | |
| $$ ^1H $$ NMR (δ, ppm) | 8.35 (s, 1H, CH=N), 6.8–7.3 (m, 4H, Ar-H) | 400 MHz, CDCl₃ |
Applications and Derivative Syntheses
2-[[[3-(Dimethylamino)propyl]imino]methyl]phenol serves as a precursor for antimicrobial metal complexes. For example, nickel(II) derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus. Additionally, its quaternized ammonium derivatives show potential as cationic surfactants due to enhanced water solubility.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Findings and Data
- Magnetic Properties : Dinuclear Ni(II) complexes of the target ligand exhibit antiferromagnetic interactions (J = -12.1 cm⁻¹), attributed to the bridging ligand’s geometry .
- Stability Constants: The dimethylamino group increases log K values (metal-ligand stability) by ~20% compared to unsubstituted phenolic Schiff bases .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- exhibits notable pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and analgesic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a phenolic group linked to a dimethylamino propyl chain through an imine functional group. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antibacterial and antifungal properties. The compound has been evaluated for its effectiveness against multiple bacterial strains.
Table 1: Antimicrobial Activity of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.025 mg/mL |
| Bacillus subtilis | 0.018 mg/mL |
These results suggest that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
The anticancer potential of phenolic compounds is well-documented, with many derivatives showing cytotoxic effects against various cancer cell lines. Studies have demonstrated that Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies were conducted on several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The findings are summarized in Table 2.
Table 2: Cytotoxic Effects of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Reactive oxygen species generation |
These results indicate that the compound effectively inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis and cell cycle arrest .
Analgesic Properties
The analgesic effects of phenolic compounds are attributed to their ability to modulate pain pathways. The compound has been shown to exhibit significant analgesic activity in animal models.
Case Study: Analgesic Efficacy in Animal Models
A study evaluated the analgesic effect using the hot plate test in mice. The results are presented in Table 3.
Table 3: Analgesic Activity of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- in Animal Models
| Treatment Group | Reaction Time (seconds) | % Increase in Pain Threshold |
|---|---|---|
| Control | 5 | - |
| Low Dose | 8 | 60% |
| High Dose | 12 | 140% |
The compound significantly increased pain threshold compared to control groups, indicating its potential as a therapeutic agent for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
